molecular formula C10H7NO3 B7907240 alpha-Cyano-4-hydroxycinnamate

alpha-Cyano-4-hydroxycinnamate

Cat. No. B7907240
M. Wt: 189.17 g/mol
InChI Key: AFVLVVWMAFSXCK-UHFFFAOYSA-N
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Description

Alpha-Cyano-4-hydroxycinnamate (4-CIN) is a monocarboxylate transporter (MCT) inhibitor. It displays antitumor and antiangiogenic activity in gliomas in vivo; decreases glycolytic metabolism, migration, and invasion in U251 cells. It also blocks lactate efflux from glioma cells and sensitizes cells to irradiation .


Synthesis Analysis

Alpha-cyano-4-hydroxycinnamic acid is a monohydroxycinnamic acid that is 4-hydroxycinnamic acid in which the hydrogen alpha- to the carboxy group is replaced by a cyano group . It is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptides and oligonucleotides .


Molecular Structure Analysis

The molecular formula of alpha-Cyano-4-hydroxycinnamate is C10H7NO3 . The molecular weight is 189.17 . The InChI key is AFVLVVWMAFSXCK-VMPITWQZSA-N .


Chemical Reactions Analysis

Alpha-Cyano-4-hydroxycinnamic acid acts as a specific inhibitor of monocarboxylic acid transport, including lactate and pyruvate transport . It is also reported to block β-cell apical anion exchange .


Physical And Chemical Properties Analysis

Alpha-Cyano-4-hydroxycinnamic acid has a melting point of 245-250 °C (lit.) . It is a solid form and its color is yellow . It has a density of 1.3175 (rough estimate) and a refractive index of 1.5400 (estimate) .

Scientific Research Applications

  • Inhibition of Pyruvate Transport

    Alpha-Cyano-4-hydroxycinnamate is known to inhibit the transport of pyruvate in liver mitochondria and human erythrocytes. This property makes it useful in studies exploring mitochondrial pyruvate transport mechanisms and related metabolic processes (Halestrap & Denton, 1974).

  • Affinity Chromatography in Protein Purification

    This compound has been used in affinity chromatography for purifying specific proteins from bovine heart mitochondria, demonstrating its utility in biochemical research (Bolli, Nałęcz, & Azzi, 1989).

  • Studying Aldehyde Dehydrogenase

    The compound is effective in purifying aldehyde dehydrogenase from rat liver mitochondria. It selectively binds to this enzyme, making it a valuable tool for enzymatic studies (Poole & Halestrap, 1989).

  • Applications in Cancer Research

    It has been used in research on pancreatic cancer cells. Studies found that it can impair cancer cell metabolism and support chemotherapy by interacting with cancer-associated fibroblasts (Zhang et al., 2018).

  • Effects on Lipogenesis

    Alpha-Cyano-4-hydroxycinnamate has been shown to inhibit hepatic lipogenesis, offering insights into metabolic pathways and the regulation of fatty acid synthesis (Beynen, Vaartjes, & Geelen, 1981).

  • MALDI TOF Mass Spectrometry

    It plays a role in enhancing the ionization of phosphorylated peptides during matrix-assisted laser desorption/ionization time-of-flight mass spectrometry, a technique important for analyzing protein and peptide structures (Yang et al., 2004).

Safety And Hazards

Alpha-Cyano-4-hydroxycinnamic acid may cause an allergic skin reaction. It is advised to avoid breathing dust, and contaminated work clothing must not be allowed out of the workplace. Protective gloves should be worn, and if it comes in contact with skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention .

Future Directions

Alpha-Cyano-4-hydroxycinnamic acid has been used in encapsulation into NaY zeolite . It was used as a matrix to investigate the activity of the paclitaxel derivatives using several well-established in vitro angiogenesis assays . Further studies are warranted to prove the dependence of MCT activity .

properties

IUPAC Name

2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVLVVWMAFSXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-(4-hydroxyphenyl)acrylic acid

CAS RN

28166-41-8
Record name α-Cyano-4-hydroxycinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28166-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Cyano-4-hydroxycinnamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-cyano-3-(4-hydroxyphenyl)acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.421
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALPHA-CYANO-4-HYDROXYCINNAMIC ACID
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Synthesis routes and methods I

Procedure details

YNB-1 agar: 3.3 g/l KH2PO4, 16.7 g/l agar, pH adjusted to 7. Autoclaved for 20 min. at 121° C. After autoclaving, 25 ml of a 13.6% yeast nitrogen base without amino acids, 25 ml of a 40% glucose solution, 1.55 ml of a 1 % L-leucine solution and 1.55 ml of a 1% histidine solution were added per 450 ml agar.
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Synthesis routes and methods II

Procedure details

For N-terminal sequence analysis and Western blotting, proteins were transferred onto a PVDF membrane (Problott, Applied Biosystems) using a transblot cell (Bio-Rad). The PVDF membrane was wetted in 100% methanol and soaked in transfer buffer (10 mM CAPS, 10% v/v methanol, pH 11.5). Transfer was performed using a potential difference of 60 V for 90 min. For N-terminal sequencing membranes were stained with 0.1% (w/v) Coomassie brilliant blue R250 in methanol/water/acetic acid for 30 sec and destained in 50% v/v methanol. Protein bands were excised and N-terminal sequences determined using a Hewlett Packard 10005A protein sequencer. For peptide mass fingerprinting analysis; Coomassie blue stained protein bands from SDS-PAGE were excised and subjected to in-gel trypsin digestion and subsequent peptide extraction. Protein bands were excised from the Coomassie Blue stained SDS-PAGE gel and gel pieces were washed in 50 mM NH4HCO3/ethanol 1:1, reduced and alkylated with DTT and iodoacetamide, respectively and digested with sequencing grade modified trypsin (Promega) overnight at 37° C. as previously published Mortz et al. (1996). Electrophoresis 17:925-31]. The peptide extract containing 25 mM NH4HCO3 was then analysed by MALDI-TOF MS using an Ultraflex TOF/TOF instrument (Bruker Daltonics) in positive ion and reflectron mode. A saturated solution of 4-hydroxy-α-cyanocinnamic acid (HCCA) was prepared in 97:3 v/v acetone/0.1% v/v aqueous TFA. A thin layer was prepared by pipetting and immediately removing 2 μL, of this solution onto the 600 μm anchorchips of the target plate. Sample (0.5 μL) was deposited on the thin layers with 2.5 μL of 0.1% v/v aqueous TFA, and allowed to adsorb for 5 min, after which the sample solution was removed, and the thin layers washed once with 10 μL of ice-cold 0.1% v/v aqueous TFA for 1 min. Spectra were calibrated by close external calibration using a standard peptide mix. Proteins were identified by peptide mass fingerprinting against the P. gingivalis database (available from www.tigr.org) using an in-house Mascot search engine. Table 2 shows the peptide sequences used to identify the SDS-PAGE separated protein bands of the antigenic complex. The SDS-PAGE of the complex (FIG. 2) is annotated with the designation of the proteins identified by N-terminal sequencing and peptide mass fingerprinting. The complex was found to consist of: Kgpcat, RgpAcat, RgpAA1, KgpA1, RgpAA3, RgpAA2, KgpA2, HagAA1*, HagAA1**, HagAA3 and HagAA2 as well as partially processed Kgp (residues 1 to 700 and residues 136 to 700). A schematic of the processed domains of RgpA, Kgp and HagA are shown in FIG. 3.
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Synthesis routes and methods III

Procedure details

SC-H agar: 7.5 g/l yeast nitrogen base without amino acids, 11.3 g/l succinic acid, 6.8 g/l NaOH, 5.6 g/l casamino acids without vitamins, 0.1 g/l tryptophan, and 20 g/l agar (Bacto). Autoclaved for 20 min. at 121° C. After autoclaving, 55 ml of a 22% galactose solution and 1.8 ml of a 5% threonine solution were added per 450 ml agar. YNB-1 agar: 3.3 g/l KH2PO4, 16.7 g/l agar, pH adjusted to 7. Autoclaved for 20 min. at 121° C. After autoclaving, 25 ml of a 13.6% yeast nitrogen base without amino acids, 25 ml of a 40% glucose solution, 1.5 ml of a 1% L-leucine solution and 1.5 ml of a 1% histidine solution were added per 450 ml agar.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Cyano-4-hydroxycinnamate
Reactant of Route 2
alpha-Cyano-4-hydroxycinnamate
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alpha-Cyano-4-hydroxycinnamate
Reactant of Route 4
alpha-Cyano-4-hydroxycinnamate
Reactant of Route 5
Reactant of Route 5
alpha-Cyano-4-hydroxycinnamate

Citations

For This Compound
420
Citations
R Parvin, SV Pande - Journal of Biological Chemistry, 1978 - Elsevier
… Kinetically, the alpha-cyano-4-hydroxycinnamate inhibition … The alpha-cyano-4-hydroxycinnamate inhibition was … At millimolar concentrations, alpha-cyano-4-hydroxycinnamate …
Number of citations: 15 www.sciencedirect.com
J Melena, R Safa, M Graham, RJ Casson, NN Osborne - Brain research, 2003 - Elsevier
Glial-derived monocarboxylate lactate is thought to be an important energy source for neurons during brain activation or in hypoxia–ischemia. Treatment with α-cyano-4-…
Number of citations: 24 www.sciencedirect.com
AP Thomas, AP Halestrap - Biochemical Journal, 1981 - ncbi.nlm.nih.gov
Basic assumptions (1) It is assumed that the formation of pyruvate from L-lactate is at dynamic equilibrium and that once formed pyruvate can be metabolized, as indicated in Scheme 1. …
Number of citations: 16 www.ncbi.nlm.nih.gov
F Demaugre, JP Leroux, P Cartier - Biochemical Journal, 1978 - portlandpress.com
… rat hepatocytes incubated with pyruvate, ketogenesis increased with increasing pyruvate concentrations and decreased under the influence of 1 mM-alpha-cyano-4-hydroxycinnamate, …
Number of citations: 30 portlandpress.com
X Guan, ME Morris - The AAPS journal, 2020 - Springer
Monocarboxylate transporter 1 (MCT1) represents a potential therapeutic target in cancer. The objective of this study was to determine the efficacy of AZD3965 (a specific inhibitor of …
Number of citations: 26 link.springer.com
GL Edlund, AP Halestrap - Biochemical Journal, 1988 - portlandpress.com
… inhibited by alpha-cyano-4-hydroxycinnamate and occurred … of 5 mM-alpha-cyano-4-hydroxycinnamate by that in the … the Ki for alpha-cyano-4-hydroxycinnamate as a competitive …
Number of citations: 123 portlandpress.com
EAC Wiemer, PAM Michels… - Biochemical …, 1995 - portlandpress.com
… The sensitivity of pyruvate transport for alpha-cyano-4-hydroxycinnamate and the … found to be rather insensitive to inhibition by alpha-cyano-4-hydroxycinnamate (Ki = 17 mM) but could …
Number of citations: 63 portlandpress.com
AP Thomas, AP Halestrap - Biochemical Journal, 1981 - portlandpress.com
… to inhibition by alpha-cyano-4-hydroxycinnamate was studied… to inhibition by alpha-cyano-4-hydroxycinnamate, and … Dixon plot obtained with alpha-cyano-4-hydroxycinnamate. Amytal, …
Number of citations: 69 portlandpress.com
RC Poole, AP Halestrap - Biochemical Journal, 1989 - portlandpress.com
… alpha-Cyano-4-hydroxycinnamate was coupled to … subsequently be eluted with alpha-cyano-4-hydroxycinnamate. 3. The … eluted subsequently with alpha-cyano-4-hydroxycinnamate. …
Number of citations: 24 portlandpress.com
RC Poole, AP Halestrap, SJ Price… - Biochemical Journal, 1989 - portlandpress.com
… 90% by 5 mM-alpha-cyano-4-hydroxycinnamate; at 10 mM-L-… of 5 mM-alpha-cyano-4-hydroxycinnamate were linearly related to … The Ki for alpha-cyano-4-hydroxycinnamate as a non-…
Number of citations: 127 portlandpress.com

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